molecular formula C9H18N2O3Pt+2 B163444 Lobaplatin CAS No. 131374-93-1

Lobaplatin

Cat. No. B163444
CAS RN: 131374-93-1
M. Wt: 397.3 g/mol
InChI Key: XSMVECZRZBFTIZ-UHFFFAOYSA-M
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Description

Lobaplatin is a platinum-based antineoplastic metallodrug . It has been used in trials studying the treatment of Breast Cancer, Hepatocellular Carcinoma, and Lobaplatin and Gemcitabine in Combination, Second-line Treatments on Advanced Osteosarcoma . It is approved exclusively in China for the treatment of small cell lung cancer, inoperable metastatic breast cancer, and chronic myelogenous leukemia

Scientific Research Applications

Antitumor Activity and Mechanism

Lobaplatin, a third-generation platinum drug, has shown promising antitumor activity across various cancer types. It operates by forming DNA-drug adducts, causing intra-strand cross-links, primarily GG and AG, which interfere with DNA replication and transcription (McKeage, 2001). This process can trigger apoptosis and cell cycle arrest in cancer cells. For instance, in prostate cancer, lobaplatin inhibits cell proliferation and migration, and promotes apoptosis by downregulating androgen receptor (AR) and ERG signal pathways (Chen, Cao, Yu, & Feng, 2018). Similarly, lobaplatin induces apoptosis in gastric cancer cells, potentially linked to the modulation of Bax, PARP, p53, and Bcl-2 expression (Yin, Lin, Tian, Ye, Yang, & Xiao, 2014).

Overcoming Drug Resistance

Lobaplatin has demonstrated the potential to overcome resistance to other platinum-based drugs like cisplatin and carboplatin in preclinical models. This is particularly evident in osteosarcoma cells, where lobaplatin's effectiveness is influenced by interleukin (IL)-6. Proteomic analysis reveals its role in modifying protein expression and signaling pathways that contribute to drug resistance (Wang, Li, Yan, Wu, Wen, Liu, Fan, & Ma, 2021).

Clinical Potential and Applications

Lobaplatin has shown activity in a variety of tumor types, including breast, lung, gastric, and prostate cancers. It's been found to have a favorable safety profile, making it suitable for patients who may not tolerate other platinum drugs well (Lin & Chen, 2014). Its use in combination with other chemotherapeutic agents and in treating relapsed testicular cancer are among the potential clinical applications yet to be fully explored.

properties

IUPAC Name

[2-(aminomethyl)cyclobutyl]methanamine;2-oxidopropanoate;platinum(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.C3H5O3.Pt/c7-3-5-1-2-6(5)4-8;1-2(4)3(5)6;/h5-6H,1-4,7-8H2;2H,1H3,(H,5,6);/q;-1;+4/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMVECZRZBFTIZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3Pt+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lobaplatine

CAS RN

131374-93-1, 135558-11-1
Record name Lobaplatin trihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131374931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lobaplatin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135558111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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